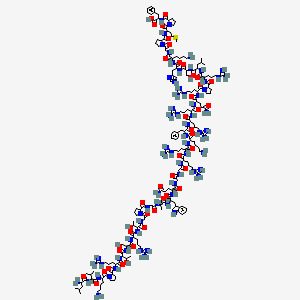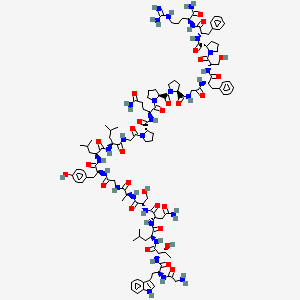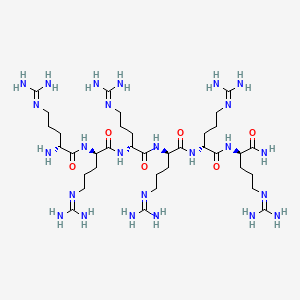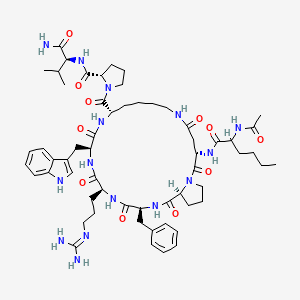
6-Azido-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose (6-Azido-Glucofuranose or 6-AG) is a sugar derivative with a unique chemical structure that has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of several enzymes, as well as to develop new drugs and treatments. 6-AG has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Kristallstruktur Analyse
Die Kristallstruktur von 6-Azido-6-desoxy-1,2-O-isopropyliden-α-D-glucofuranose wurde ausgiebig untersucht {svg_1}. Die Verbindung kristallisiert in einer Zwischenform, in der der THF-Ring verdreht ist und der Dioxolanring eine Hüllform annimmt {svg_2}. Diese strukturellen Informationen sind entscheidend für das Verständnis seines chemischen Verhaltens und seiner potenziellen Anwendungen {svg_3}.
Glykosidase-Inhibition
Diese Verbindung wurde mit der Glykosidase-Inhibition in Verbindung gebracht {svg_4}. Glykosidasen sind eine Art Enzym, das glykosidische Bindungen in komplexen Zuckern hydrolysiert, und Inhibitoren dieser Enzyme haben potenzielle Anwendungen bei der Behandlung von Krankheiten wie Diabetes und Morbus Gaucher {svg_5}.
Synthese von Iminosacchariden
This compound wird bei der Synthese von Iminosacchariden verwendet {svg_6}. Iminosaccharide sind Analoga von Zuckern, bei denen der Sauerstoffatom im Ring durch ein Stickstoffatom ersetzt wird. Sie haben eine große Bandbreite an biologischen Aktivitäten und werden bei der Entwicklung von Therapeutika eingesetzt {svg_7}.
Antivirale Medikamente
Diese Verbindung zeigt ein immenses Versprechen für therapeutische Anwendungen, insbesondere bei der Produktion von antiviralen Medikamenten {svg_8}. Sie bekämpft effektiv mehrere Virusinfektionen, was sie zu einer kritisch wichtigen Verbindung in der biomedizinischen Forschung macht {svg_9}.
Click-Chemie
Ein Click-Chemie-Ansatz, der auf der Reaktion zwischen Alkinylflavinen und Mono-(6-Azido-6-desoxy)-β-Cyclodextrin basiert, hat sich als nützliches Werkzeug für die Synthese von Flavin-Cyclodextrin-Konjugaten erwiesen {svg_10}. Diese Konjugate werden als Monooxygenase-Nachahmer bei enantioselektiven Sulfoxidationen untersucht {svg_11}.
Biomedizinische Forschung
Aufgrund seiner einzigartigen Eigenschaften wird this compound in der biomedizinischen Forschung häufig eingesetzt {svg_12}. Seine außergewöhnlichen Eigenschaften finden in verschiedenen Bereichen Verwendung und tragen zur Weiterentwicklung des wissenschaftlichen Wissens bei {svg_13}.
Wirkmechanismus
Target of Action
6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose primarily targets glycosidases, a group of enzymes that hydrolyze glycosidic bonds in carbohydrates. These enzymes play crucial roles in various biological processes, including digestion, cellular signaling, and pathogen recognition .
Mode of Action
The compound interacts with glycosidases by mimicking the natural substrates of these enzymes. The azido group at the 6-position of the glucose analog allows it to bind to the active site of glycosidases, inhibiting their activity. This inhibition occurs through competitive binding, where the compound competes with natural substrates for the enzyme’s active site .
Biochemical Pathways
By inhibiting glycosidases, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose affects several biochemical pathways. These include the breakdown of complex carbohydrates into simpler sugars, which is essential for energy production and cellular metabolism. The inhibition of glycosidases can lead to the accumulation of undigested carbohydrates, impacting cellular energy balance and signaling pathways .
Pharmacokinetics
The pharmacokinetics of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed to various tissues. Its isopropylidene group enhances stability and bioavailability by protecting the molecule from premature degradation. Metabolism primarily occurs in the liver, where the compound is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of glycosidases by 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose leads to reduced hydrolysis of glycosidic bonds. This results in decreased availability of monosaccharides for cellular uptake and metabolism. At the cellular level, this can cause alterations in energy production, signaling pathways, and overall cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. For instance, the compound’s stability is enhanced in neutral to slightly acidic conditions, while extreme pH levels can lead to degradation. Temperature fluctuations can also affect its stability and efficacy, with optimal activity observed at physiological temperatures. Additionally, the presence of other substrates or inhibitors can modulate its binding affinity and inhibitory potency .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose are not fully understood yet. It is known that the installation of various functionalities via N- and/or O-alkylation has been shown to impart improved biological profiles and potencies to iminosugars .
Molecular Mechanism
The molecular mechanism of action of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is not fully understood yet. It is known that the compound can be used as a chemical reporter to visualize protein-specific glycation in living cells .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose in laboratory settings are not fully understood yet. It is known that the compound is stable and does not degrade easily .
Eigenschaften
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOJEYOMRHMDB-OZRXBMAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of using only an isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?
A1: The research highlights the use of a single isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. This approach is significant because it simplifies the synthesis process and aligns with the goal of reducing protecting group usage in the production of high Fsp3 index natural-product analogues, such as iminosugars []. Minimizing protecting groups can lead to shorter, more efficient synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

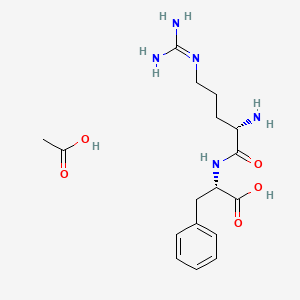
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)


